molecular formula C25H33BrOSi B8282125 [4-(3-Bromo-4-methoxy-benzyl)-phenylethynyl]-triisopropyl-silane

[4-(3-Bromo-4-methoxy-benzyl)-phenylethynyl]-triisopropyl-silane

Cat. No. B8282125
M. Wt: 457.5 g/mol
InChI Key: XDAKTZGHVFXUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687469B2

Procedure details

A solution of 8.0 g (3-bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol and 5.7 mL triethylsilane in 80 mL dichloromethane is cooled in an ice bath. Then 6.5 mL trifluoroacetic acid are added dropwise, and the solution is stirred for 4 h in the cooling bath. The solution is diluted with dichloromethane and washed with aqueous sodium hydrogen carbonate solution. After drying over sodium sulfate the solvent is removed to give the product.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]([C:12]2[CH:17]=[CH:16][C:15]([C:18]#[C:19][Si:20]([CH:27]([CH3:29])[CH3:28])([CH:24]([CH3:26])[CH3:25])[CH:21]([CH3:23])[CH3:22])=[CH:14][CH:13]=2)O)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[O:8][CH3:9])[CH2:10][C:12]1[CH:13]=[CH:14][C:15]([C:18]#[C:19][Si:20]([CH:27]([CH3:28])[CH3:29])([CH:24]([CH3:26])[CH3:25])[CH:21]([CH3:22])[CH3:23])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)C(O)C1=CC=C(C=C1)C#C[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 4 h in the cooling bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate the solvent
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C=C(CC2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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